Cas no 480450-04-2 (3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid)

3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- E87330
- 3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanoic acid
- 3-((tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid
- PS-18796
- A1-21385
- DA-42344
- 3-[(tert-Butyldiphenylsilyl)oxy]-2,2-dimethylpropanoic Acid
- 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoic acid
- C21H28O3Si
- SCHEMBL1504056
- MFCD28966754
- 3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethyl-propanoic acid
- SY290495
- 480450-04-2
- NMICKXRYUBQJHR-UHFFFAOYSA-N
- 3-{[tert-butyl(diphenyl)silyl]oxy}-2,2-dimethylpropanoic acid
- 3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid
-
- MDL: MFCD28966754
- インチ: InChI=1S/C21H28O3Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-21(4,5)19(22)23/h6-15H,16H2,1-5H3,(H,22,23)
- InChIKey: NMICKXRYUBQJHR-UHFFFAOYSA-N
- SMILES: CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)O
計算された属性
- 精确分子量: 356.18077129g/mol
- 同位素质量: 356.18077129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 25
- 回転可能化学結合数: 7
- 複雑さ: 423
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1198223-1g |
3-[(tert-Butyldiphenylsilyl)oxy]-2,2-dimethylpropanoic Acid |
480450-04-2 | 95% | 1g |
$115 | 2024-07-19 | |
1PlusChem | 1P01O48G-500mg |
3-((tert-Butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid |
480450-04-2 | 95% | 500mg |
$49.00 | 2024-05-01 | |
abcr | AB612528-10g |
3-[(tert-Butyldiphenylsilyl)oxy]-2,2-dimethylpropanoic acid; . |
480450-04-2 | 10g |
€818.30 | 2024-07-19 | ||
Aaron | AR01O4GS-25g |
3-((tert-Butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid |
480450-04-2 | 97% | 25g |
$231.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1231194-25g |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethyl-propanoic acid |
480450-04-2 | 97% | 25g |
$1040 | 2024-07-21 | |
Aaron | AR01O4GS-10g |
3-((tert-Butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid |
480450-04-2 | 97% | 10g |
$116.00 | 2025-02-13 | |
Aaron | AR01O4GS-1g |
3-((tert-Butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid |
480450-04-2 | 97% | 1g |
$33.00 | 2025-02-13 | |
Aaron | AR01O4GS-5g |
3-((tert-Butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid |
480450-04-2 | 97% | 5g |
$77.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1231194-250g |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethyl-propanoic acid |
480450-04-2 | 97% | 250g |
$5290 | 2025-02-25 | |
eNovation Chemicals LLC | Y1231194-10g |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethyl-propanoic acid |
480450-04-2 | 97% | 10g |
$455 | 2025-02-27 |
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid 関連文献
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acidに関する追加情報
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid: A Comprehensive Overview
The compound with CAS No 480450-04-2, commonly referred to as 3-((tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a silyl protecting group with a branched carboxylic acid moiety. The tert-butyl(diphenyl)silyl group is a well-known protecting group in organic synthesis, often used to safeguard hydroxyl groups during complex reaction sequences. The 2,2-dimethylpropanoic acid component adds further complexity to the molecule, making it a valuable substrate for various chemical transformations.
Recent advancements in synthetic methodologies have highlighted the potential of this compound in the construction of bioactive molecules and advanced materials. Researchers have explored its utility as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of novel antibiotics and anticancer drugs. The silyl ether functionality has been leveraged to facilitate controlled deprotection reactions, enabling precise modulation of molecular architectures. Furthermore, the branched carboxylic acid group has been shown to enhance the solubility and stability of derived compounds, making this compound an attractive building block in medicinal chemistry.
In the realm of materials science, 3-((tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid has been investigated for its role in the synthesis of high-performance polymers and nanomaterials. Its ability to undergo controlled polymerization under mild conditions has opened new avenues for the development of biodegradable plastics and advanced coatings. Recent studies have demonstrated that derivatives of this compound can exhibit exceptional mechanical properties and thermal stability, positioning them as promising candidates for industrial applications.
The synthesis of this compound typically involves a multi-step process that begins with the preparation of the silyl protecting group followed by its incorporation into the carboxylic acid framework. Key challenges in its synthesis include achieving high yields and maintaining stereochemical integrity during critical reaction steps. Innovations in catalytic systems and reaction conditions have significantly improved the efficiency of these processes, making large-scale production more feasible.
From an analytical perspective, this compound has been extensively characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These studies have provided critical insights into its molecular structure and reactivity, enabling researchers to optimize its use in various applications. The tert-butyl(diphenyl)silyl group has been shown to exhibit excellent stability under a wide range of reaction conditions, making it a reliable choice for protecting sensitive functional groups during complex syntheses.
In conclusion, 3-((tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid stands out as a versatile and valuable compound in contemporary chemical research. Its unique combination of functional groups and favorable chemical properties positions it as a key player in the development of novel drugs, advanced materials, and innovative chemical processes. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is expected to grow further.
480450-04-2 (3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid) Related Products
- 15541-26-1(1-(2-Methoxyphenyl)propan-2-ol)
- 2172035-36-6(N-methyl-3-(3-methylbutan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2287333-18-8(3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine)
- 442651-17-4(6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide)
- 2228719-30-8(2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine)
- 2138278-64-3(N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine)
- 740776-70-9(tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate)
- 1443107-59-2(3-amino-4-bromo-2-fluoro-phenol)
- 2171449-37-7((3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pentanoic acid)
- 2172538-74-6(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}oxy)propanoic acid)
